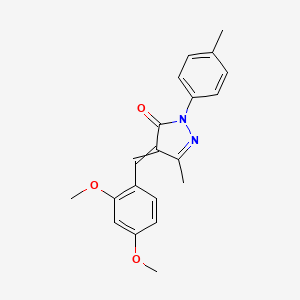![molecular formula C13H9F6N3OS B11102872 4-ethoxy-2,2-bis(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole](/img/structure/B11102872.png)
4-ethoxy-2,2-bis(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL ETHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of trifluoromethyl groups and a triazino-benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL ETHYL ETHER typically involves multiple steps, including the formation of the triazino-benzothiazole core and the introduction of trifluoromethyl groups. Common synthetic routes may include cyclization reactions, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated processes. These methods ensure consistent quality and scalability for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL ETHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL ETHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL ETHYL ETHER involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the triazino-benzothiazole core play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Benzothiazole Derivatives: Compounds with benzothiazole cores and varying functional groups.
Trifluoromethyl-Substituted Compounds: Molecules with trifluoromethyl groups attached to different core structures.
Uniqueness
2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL ETHYL ETHER is unique due to the combination of its trifluoromethyl groups and triazino-benzothiazole core. This unique structure imparts distinct chemical properties, such as high stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H9F6N3OS |
|---|---|
Molecular Weight |
369.29 g/mol |
IUPAC Name |
4-ethoxy-2,2-bis(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C13H9F6N3OS/c1-2-23-9-20-11(12(14,15)16,13(17,18)19)21-10-22(9)7-5-3-4-6-8(7)24-10/h3-6H,2H2,1H3 |
InChI Key |
CFLCPBPRRXRTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(N=C2N1C3=CC=CC=C3S2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B11102809.png)
![2-({(E)-[4-(benzyloxy)-3,5-diiodophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102810.png)


![methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate](/img/structure/B11102827.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B11102830.png)


![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11102852.png)
![4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11102855.png)
![N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B11102859.png)
![3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11102860.png)
![(3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate](/img/structure/B11102867.png)

